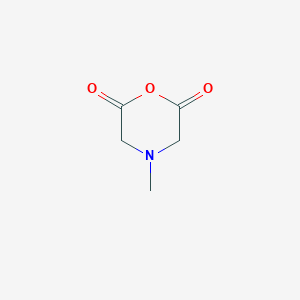

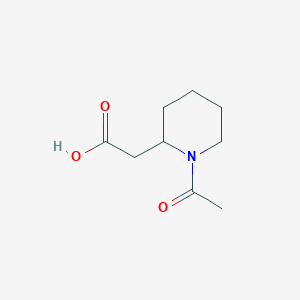

4-Metilmorfolina-2,6-diona

Descripción general

Descripción

4-Methylmorpholine-2,6-dione is a chemical compound that serves as a core structure for various synthetic derivatives with potential biological activities. The papers provided discuss several derivatives of morpholine diones and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of derivatives of 4-methylmorpholine-2,6-dione involves various chemical reactions. For instance, the synthesis of 4-arylmorpholine-2,3-diones is achieved by reacting N-(2-hydroxyethyl)arylamines with diethyl oxalate . Another example includes the synthesis of compounds from 2-((dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione, which are then evaluated for their antimicrobial activity . These synthetic routes are crucial for creating compounds with potential applications in medicinal chemistry.

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed using X-ray crystallography. For example, the crystal structures of certain synthesized compounds were reported, providing insights into their molecular arrangement and resonance within the crystal structure . The planarity of the pyran ring and the whole molecule in another derivative indicates resonance, as evidenced by bond length measurements .

Chemical Reactions Analysis

The chemical reactions involving 4-methylmorpholine-2,6-dione derivatives are diverse. For instance, the reaction of 5-[amino(thiomethyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione with m-chloroperbenzoic acid yields a sulfoxide derivative, showcasing the reactivity of the thiomethyl group . Additionally, the 1,3-dipolar cycloaddition of 3-phenylsydnone with p-toluquinone leads to the formation of indazole dione derivatives without regioselectivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of these derivatives are influenced by their molecular structure. For example, the introduction of bromine atoms into the methyl group on the benzene rings of biindenylidenedione significantly affects its properties, such as UV-Vis absorption spectra, photochromic, and photomagnetic properties . The strong intramolecular hydrogen bond found in one of the derivatives between the 4-oxo group and the amine H atom is an example of how molecular structure can influence physical properties .

Aplicaciones Científicas De Investigación

Aditivo Electrolítico para Baterías de Ion Litio

4-Metilmorfolina-2,6-diona: (MMD) se ha identificado como un novedoso aditivo electrolítico que mejora la estabilidad interfacial de las células basadas en óxido de cobalto de litio (LCO) de alto voltaje . Forma una película densa y estable de interfaz cátodo-electrolito (CEI), mejorando la estabilidad de ciclado de las baterías de ion litio a altas temperaturas y voltajes. La adición de MMD al electrolito aumenta significativamente la tasa de retención de capacidad de las células Li||LCO, incluso a voltajes ultra altos .

Síntesis Orgánica

MMD, también conocido como anhídrido MIDA, es un reactivo valioso en la síntesis orgánica. Es particularmente útil para la preparación de amidas y ésteres de N-aciloximetil. Su grupo anhídrido reactivo facilita la formación de enlaces amida, lo que lo convierte en un bloque de construcción versátil en la síntesis de moléculas orgánicas complejas.

Bloques de Construcción Heterocíclicos

Como compuesto heterocíclico, MMD sirve como bloque de construcción para varias estructuras heterocíclicas. Se utiliza en la síntesis de morfolinas y sus análogos que contienen carbonilo, que son frecuentes en productos naturales y compuestos biológicamente activos .

Captura de Ácido Fluorhídrico

En el contexto de las baterías de ion litio, MMD captura eficazmente el ácido fluorhídrico y el agua en el electrolito. Esta acción ayuda a inhibir la descomposición del carbonato y proteger la estructura interna de LiCoO2, lo cual es crucial para mantener la integridad de la batería .

Diseño de Materiales Avanzados

La combinación de grupos funcionales anhídrido y amina en MMD abre nuevas direcciones para el diseño de materiales avanzados. Estos grupos funcionales se pueden utilizar para desarrollar nuevos aditivos que prolongan la vida útil de los materiales de alta densidad energética .

Redes de Coordinación

MMD se ha utilizado en la formación de redes de coordinación de Gd(III) de tamaño nanométrico. Estas redes tienen aplicaciones potenciales en el campo de la ciencia de los materiales, particularmente en el diseño de nuevos tipos de nanomateriales .

Mecanismo De Acción

Target of Action

4-Methylmorpholine-2,6-dione (MMD) is primarily targeted at lithium-ion batteries (LIBs). It plays a crucial role in improving the cycling stability of LIBs under high temperature and high voltage conditions .

Mode of Action

MMD, which possesses anhydride and amine functional groups, can construct a dense and stable cathode-electrolyte-interface (CEI) film on solid and electrolyte interphase . This interaction with its target results in an automatic improvement in the cycling stability of LIBs .

Biochemical Pathways

The primary biochemical pathway affected by MMD involves the inhibition of carbonate decomposition. MMD effectively captures hydrofluoric acid and water in the electrolyte, which adequately inhibits carbonate decomposition .

Pharmacokinetics

The introduction of a small amount of 0.03% MMD into the baseline electrolyte improves the capacity retention rate of Li||LCO batteries from 65.8% to 83.5% after 200 cycles at 3.0 to 4.6 V under 1C .

Result of Action

The molecular and cellular effects of MMD’s action are evident in the improved performance of LIBs. Theoretical calculations and experiments have shown that MMD can be preferentially oxidized before these solvents through C-C bond cleavage, thereby constructing a thin and robust CEI layer on the LCO surface .

Action Environment

Environmental factors, particularly temperature and voltage, significantly influence MMD’s action, efficacy, and stability. MMD can automatically improve the cycling stability of LIBs under high temperature and high voltage conditions .

Safety and Hazards

The safety information for 4-Methylmorpholine-2,6-dione includes hazard statements H302 - H318, which indicate that it is harmful if swallowed and causes serious eye damage . The precautionary statements include P280 - P301 + P312 - P330 - P305 + P351 + P338 + P310, which suggest wearing protective gloves/eye protection, rinsing mouth, and immediately calling a poison center or doctor if swallowed .

Direcciones Futuras

Propiedades

IUPAC Name |

4-methylmorpholine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3/c1-6-2-4(7)9-5(8)3-6/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGQJBZHMORPBRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)OC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00558874 | |

| Record name | 4-Methylmorpholine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00558874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13480-36-9 | |

| Record name | 4-Methylmorpholine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00558874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-METHYLMORPHOLINE-2,6-DIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 4-Methylmorpholine-2,6-dione (MMOD) in enhancing the performance of high-voltage LiCoO2-based batteries?

A1: While the provided abstracts lack specific details on the mechanism, research suggests that MMOD, as an electrolyte additive, can improve the interfacial stability between the LiCoO2 cathode and the electrolyte at high voltages [, ]. This enhanced stability is crucial for high-voltage operation, which often leads to electrolyte decomposition and capacity fading. While the exact interactions require further investigation, MMOD likely forms a protective layer on the cathode surface, hindering unwanted side reactions and improving the battery's cycling performance.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Methylbenzyl)oxy]benzoyl chloride](/img/structure/B1355429.png)

![Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate](/img/structure/B1355444.png)

![3-Chloro-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-c]pyridazine](/img/structure/B1355454.png)